![molecular formula C21H17FN6O3S B2960262 N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 941901-11-7](/img/structure/B2960262.png)
N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a carbamoylphenyl group, a thiazolo[3,2-b][1,2,4]triazol ring, and a fluorophenyl group. These features suggest that the compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbamoyl group might be susceptible to hydrolysis, and the fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the fluorine atom might increase its stability and lipophilicity.Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activities
Various compounds containing structural features similar to N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have demonstrated antimicrobial properties. For example, compounds synthesized using ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have shown significant antimicrobial activity against test microorganisms, indicating potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
2. Anticancer and Antiviral Activities
Compounds with structural similarities to N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide have been explored for their potential in anticancer and antiviral therapies. For instance, synthesized pyrazole- and isoxazole-based heterocycles have shown activity against Herpes simplex virus type-1 (HSV-1) and certain cancer cell lines, suggesting their applicability in the treatment of these diseases (Dawood et al., 2011).
3. Electrochemical and Electrochromic Properties
Research into donor-acceptor type monomers, which share structural components with N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, has revealed significant electrochemical and electrochromic properties. These properties are crucial in the development of materials for electronic applications, including light-emitting devices and solar cells (Hu et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c22-14-3-1-2-13(10-14)18-26-21-28(27-18)16(11-32-21)8-9-24-19(30)20(31)25-15-6-4-12(5-7-15)17(23)29/h1-7,10-11H,8-9H2,(H2,23,29)(H,24,30)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYUGMSBAHKWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate](/img/structure/B2960180.png)
![4-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methylpyrazole](/img/structure/B2960182.png)
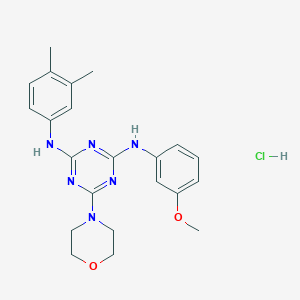
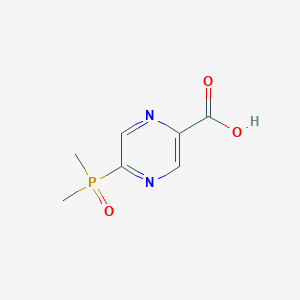
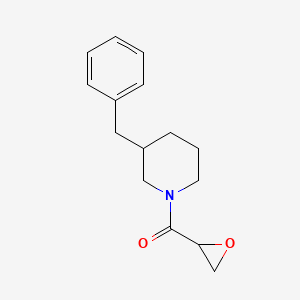
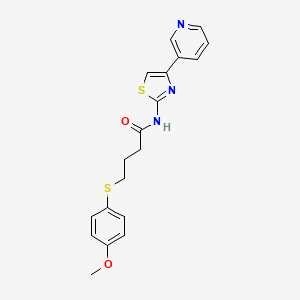
![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2960195.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2960196.png)
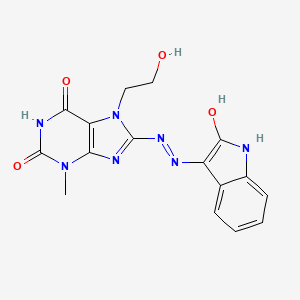

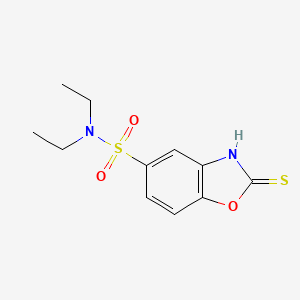
![(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2960200.png)
![1-[(6-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2960202.png)